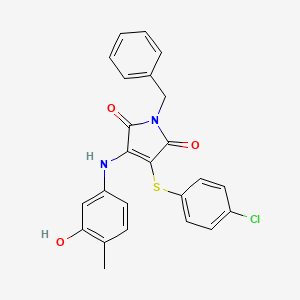
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including an allylamino group, a cyano group, a methoxy group, and a bromo-substituted phenyl ring, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromo-substituted phenyl ring, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amino or thio-substituted derivatives.
科学的研究の応用
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
作用機序
The mechanism of action of (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-chloro-2-ethoxyphenyl)acrylate: Similar structure with a chlorine atom instead of bromine.
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-fluoro-2-ethoxyphenyl)acrylate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromo-substituted phenyl ring in (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding interactions. These characteristics distinguish it from its chloro- and fluoro-substituted analogs, making it a valuable compound for specific research and industrial applications.
特性
IUPAC Name |
[4-[(Z)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] (E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O5/c1-4-12-28-25(30)19(16-27)13-17-6-9-22(23(14-17)31-3)33-24(29)11-7-18-15-20(26)8-10-21(18)32-5-2/h4,6-11,13-15H,1,5,12H2,2-3H3,(H,28,30)/b11-7+,19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTQYVUQMUIPDH-UZYLVVNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)OC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B7759240.png)


![6-amino-5-(2-diethylaminoethyl)-7-(1-methyl-1H-benzo[d]imida zol-2-yl)-5H-pyrrolo[2,3-dicarbonitrile](/img/structure/B7759268.png)
![6-amino-5-(4-fluorobenzyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7759272.png)
![6-amino-5-(4-chlorobenzyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-dicarbonitrile](/img/structure/B7759274.png)
![6-Amino-7-(4-chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B7759280.png)


![methyl 4-[3-chloro-4-(2-hydroxyanilino)-2,5-dihydro-1H-1-pyrrolylmethyl]benzoate](/img/structure/B7759296.png)

![[4-[(Z)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 3-cyclohexylpropanoate](/img/structure/B7759304.png)


